1-(2-Chlorobenzyl)piperidine-4-carboxylic acid molecular weight and formula
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid molecular weight and formula
Cheminformatics, Synthetic Architecture, and Medicinal Utility [1][2]
Executive Summary & Molecular Identity[1][2][3][4][5]
1-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure" for G-Protein Coupled Receptor (GPCR) ligand design and enzyme inhibitor development.[1][2][3] Its structural core—isonipecotic acid (piperidine-4-carboxylic acid)—mimics the conformation of
This guide details the physicochemical properties, robust synthetic pathways, and analytical characterization of this compound, designed to support researchers in lead optimization and library synthesis.[2][3]
Table 1: Physicochemical Profile
| Property | Value | Technical Note |
| CAS Number | 876715-85-4 | Specific to the ortho-chloro isomer [1].[1][2][3] |
| Molecular Formula | ||
| Molecular Weight | 253.72 g/mol | Monoisotopic Mass: 253.087 Da |
| Appearance | White to Off-White Solid | Hygroscopic; store under desiccant.[1][3] |
| pKa (Acid) | ~3.8 (Carboxylic Acid) | Calculated; exists as zwitterion at neutral pH.[1][3] |
| pKa (Base) | ~9.2 (Piperidine Nitrogen) | Protonated in standard HPLC mobile phases.[1][3] |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; membrane permeable.[1][2][3] |
| SMILES | OC(=O)C1CCN(CC2=CC=CC=C2Cl)CC1 |
Structural Analysis & Pharmacophore Mapping[1][2][3][4]
The utility of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid lies in its ability to present a carboxylic acid pharmacophore (or its bioisosteres) at a defined distance from a lipophilic aromatic ring.[1][2]
The Ortho-Chloro Effect
Unlike its para-isomer (CAS 733798-69-1), the 2-chloro substituent introduces significant steric bulk near the methylene bridge.[1][2][3] This restricts the rotational freedom of the benzyl group relative to the piperidine ring, often locking the molecule into a bioactive conformation that favors binding in sterically constrained pockets [2].[2][3]
DOT Diagram 1: Pharmacophore & SAR Logic
This decision tree illustrates the medicinal chemistry logic for selecting this scaffold over unsubstituted analogs.
Caption: SAR decision tree highlighting the steric and metabolic advantages of the 2-chlorobenzyl substitution pattern.[1][2]
Synthetic Architecture: The "Ester-First" Protocol[1][2][3]
While direct alkylation of isonipecotic acid is possible, it often suffers from poor solubility of the zwitterionic starting material in organic solvents.[2][3] The Ester-First Protocol is the industry standard for high-purity synthesis, ensuring complete conversion and simplified purification.[1][2][3]
Experimental Protocol
Objective: Synthesis of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid via Ethyl Isonipecotate.
Step 1: N-Alkylation[1][2]
-
Reagents: Ethyl isonipecotate (1.0 equiv), 2-Chlorobenzyl chloride (1.05 equiv),
(2.5 equiv), Acetonitrile (ACN).[1][2][3] -
Procedure:
-
Suspend
in ACN.[1][2][3] Add Ethyl isonipecotate.[1][2][3] -
Add 2-Chlorobenzyl chloride dropwise at room temperature to prevent bis-alkylation (quaternary salt formation).[1][2][3]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][3]
-
Workup: Filter inorganic salts. Concentrate filtrate.[1][2][3] Partition between EtOAc and Water.[1][3] Dry organic layer (
) and concentrate to yield the intermediate ester.[1][2][3]
-
Step 2: Hydrolysis
-
Reagents: Intermediate Ester, LiOH (3.0 equiv), THF/Water (3:1).
-
Procedure:
-
Purification: Recrystallization from Ethanol/Ether or preparative HPLC.[1][2][3]
DOT Diagram 2: Synthetic Workflow
Caption: Two-step "Ester-First" synthetic pathway ensuring high purity by avoiding zwitterionic solubility issues in the initial step.
Analytical Characterization & Quality Control
Due to the zwitterionic nature of the molecule, standard Reverse Phase (RP) HPLC requires careful pH control of the mobile phase to ensure peak symmetry.[2][3]
Recommended HPLC Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][3] Note: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (charged), preventing mixed-mode retention.[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide/carbonyl) and 254 nm (benzyl ring).[1][3]
-
Mass Spec (ESI): Operate in Positive Mode (
). Expect base peak at m/z 254.[1][2]1. The chlorine isotope pattern ( ) will show a characteristic 3:1 ratio at 254/256 [3].[1][2][3]
Applications in Drug Discovery[2][3][7][8][9]
Acetylcholinesterase (AChE) Inhibitors
This molecule serves as a truncated analog of Donepezil (Aricept).[1][2][3] Researchers use it to synthesize dual-binding site inhibitors.[1][2][3] The 2-chlorobenzyl group binds to the peripheral anionic site (PAS) of AChE, while the piperidine-acid moiety can be coupled to indoles or other heterocycles to interact with the catalytic active site (CAS) [4].[1][2]
Chemokine Receptor Antagonists (CCR5)
Piperidine-4-carboxylic acids are core scaffolds for CCR5 antagonists (e.g., Maraviroc analogs).[1][2] The 2-chlorobenzyl group provides the necessary lipophilic bulk to penetrate the transmembrane helical bundle, while the acid functionality allows for amide coupling to polar "warheads" that interact with extracellular loops [5].[2][3]
References
-
Fluorochem. (2025).[1][2][3] Product Specification: 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 876715-85-4).[1][2][3] Retrieved from [1][2][3]
-
PubChem. (2025).[1][3][4] Compound Summary: 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (Isomer Comparison).[1][2][3] National Library of Medicine.[1][2][3][4] Retrieved from [1][3][4]
-
Sigma-Aldrich. (2025).[1][2][3] Analytical Standards for Piperidine Derivatives.[1][2][3] Retrieved from [1][3]
-
BenchChem. (2025).[1][2][3][5] Synthesis and Troubleshooting of N-Benzylpiperidine Intermediates. Retrieved from [1][2][3]
-
ResearchGate. (2024).[1][2][3] Synthesis of novel N-benzyl substituted piperidine amides... as potential inhibitors of cholinesterases.[1][2][3][6] Retrieved from [1][2][3][7]
Sources
- 1. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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